molecular formula C23H16BrN5O2 B11207084 N-(4-bromophenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide

N-(4-bromophenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide

Cat. No.: B11207084
M. Wt: 474.3 g/mol
InChI Key: NBIYCYOZYMPIOL-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE is a complex organic compound that features a bromophenyl group, a pyridyl group, and a pyrimido[1,2-a]benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimido[1,2-a]benzimidazole core: This can be achieved through the condensation of a suitable benzimidazole derivative with a pyrimidine precursor.

    Introduction of the pyridyl group: This step might involve a nucleophilic substitution reaction where a pyridine derivative is introduced.

    Attachment of the bromophenyl group: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, using a bromophenyl boronic acid or halide.

    Final acetylation: The final step involves acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The bromophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.

    Substitution: Reagents like sodium hydride (NaH) or palladium catalysts (Pd/C) are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the treatment of cancer or infectious diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    N-(4-BROMOPHENYL)-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE: can be compared to other pyrimido[1,2-a]benzimidazole derivatives, such as:

Uniqueness

The uniqueness of N-(4-BROMOPHENYL)-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE lies in its specific substitution pattern and the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H16BrN5O2

Molecular Weight

474.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(4-oxo-2-pyridin-2-ylpyrimido[1,2-a]benzimidazol-10-yl)acetamide

InChI

InChI=1S/C23H16BrN5O2/c24-15-8-10-16(11-9-15)26-21(30)14-28-19-6-1-2-7-20(19)29-22(31)13-18(27-23(28)29)17-5-3-4-12-25-17/h1-13H,14H2,(H,26,30)

InChI Key

NBIYCYOZYMPIOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=NC(=CC(=O)N23)C4=CC=CC=N4)CC(=O)NC5=CC=C(C=C5)Br

Origin of Product

United States

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